

CBB1007 Trihydrochloride: A Targeted Approach to Inhibit Teratocarcinoma Cell Proliferation

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Compound of Interest

Compound Name: CBB1007 trihydrochloride

Cat. No.: B1149966

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 trihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising agent in targeting pluripotent cancer cells, particularly teratocarcinomas. This technical guide provides a comprehensive overview of the impact of **CBB1007 trihydrochloride** on teratocarcinoma cell lines. It details the molecular mechanisms, summarizes key quantitative data, and provides explicit experimental protocols for the methodologies discussed. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and utilize this compound in the context of teratocarcinoma research.

Introduction

Teratocarcinomas are a type of germ cell tumor characterized by a diverse mixture of embryonic and extraembryonic tissues. A key feature of these tumors is the presence of embryonal carcinoma (EC) cells, the malignant stem cells of teratocarcinomas, which exhibit pluripotency and are responsible for tumor growth and differentiation. Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, plays a crucial role in maintaining the undifferentiated state of these cells by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Upregulation of LSD1 is observed in various cancers and is associated with poor prognosis.

CBB1007 trihydrochloride is a cell-permeable, reversible, and selective inhibitor of LSD1. By targeting LSD1, CBB1007 disrupts the epigenetic regulation in teratocarcinoma cells, leading to growth inhibition and induction of differentiation. This guide will delve into the specifics of its action on various teratocarcinoma cell lines.

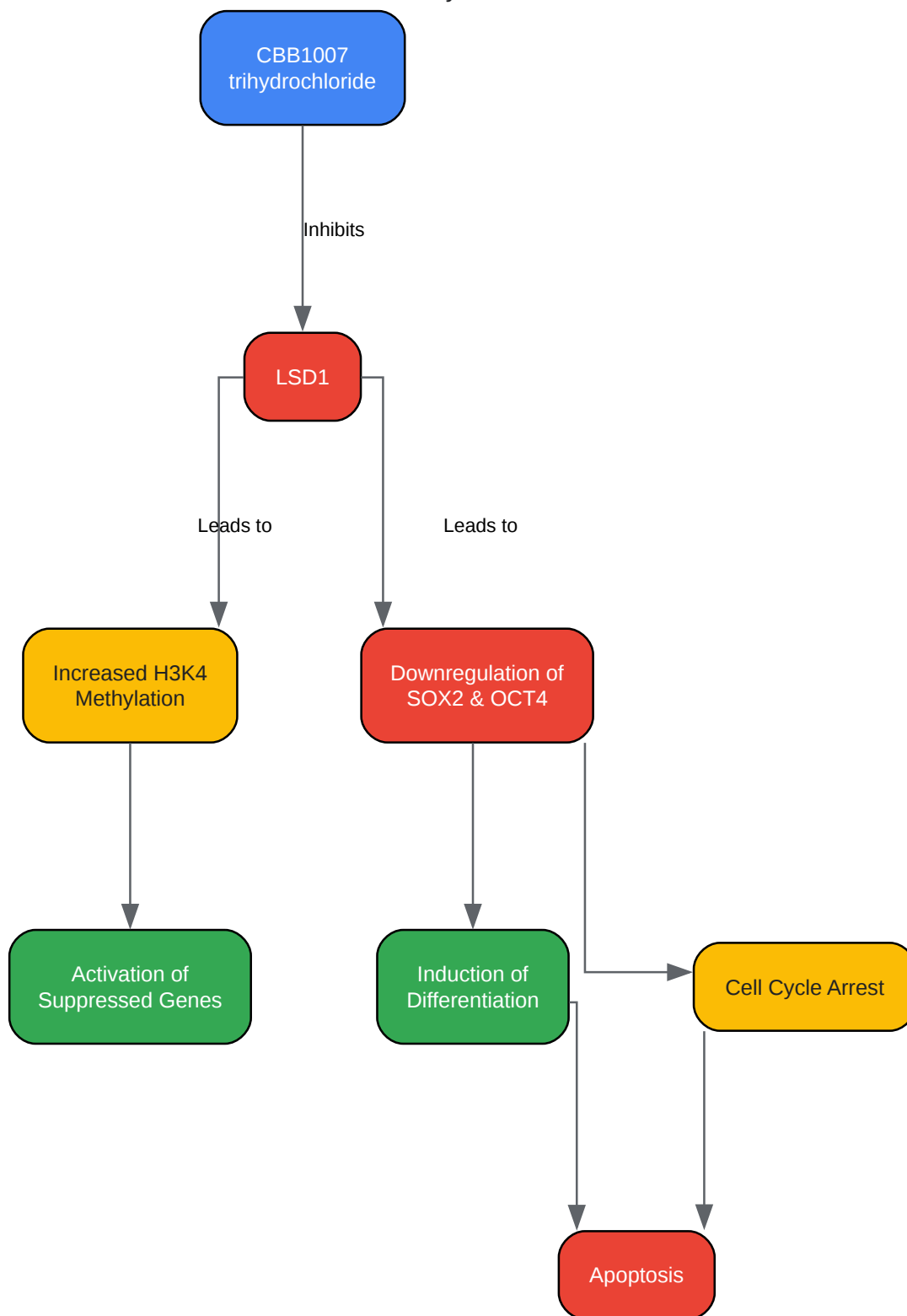
Mechanism of Action

CBB1007 trihydrochloride exerts its effects by inhibiting the demethylase activity of LSD1. This inhibition leads to an increase in the methylation of H3K4 (specifically H3K4me1 and H3K4me2), which are epigenetic marks associated with active gene transcription. The primary mechanism involves the reactivation of suppressed genes that promote differentiation and the downregulation of pluripotency factors that are essential for the self-renewal of teratocarcinoma stem cells.

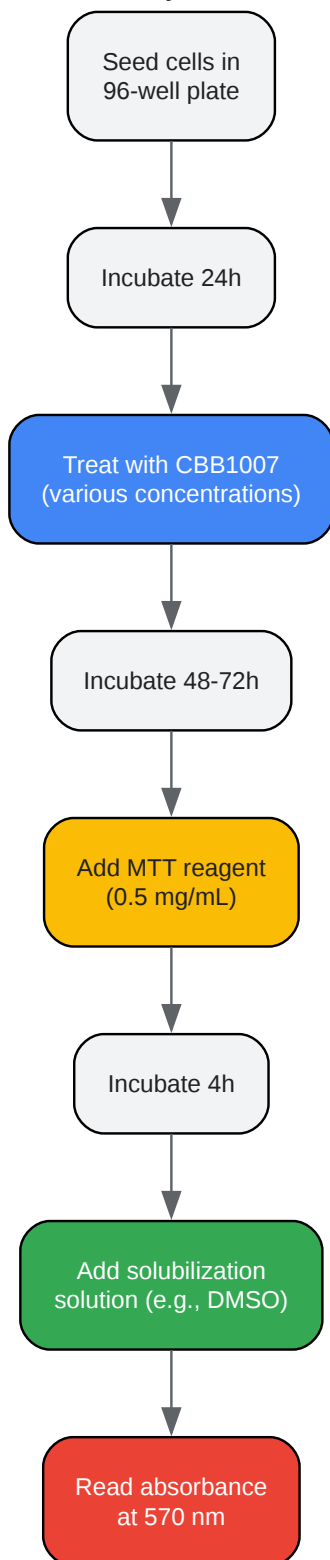
Signaling Pathway

The inhibition of LSD1 by **CBB1007 trihydrochloride** initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. A crucial aspect of this pathway is the downregulation of the key pluripotency transcription factors, SOX2 and OCT4. These factors are essential for maintaining the stem-cell-like properties of teratocarcinoma cells. Their suppression triggers a shift from a proliferative, undifferentiated state towards a more differentiated and growth-arrested phenotype.

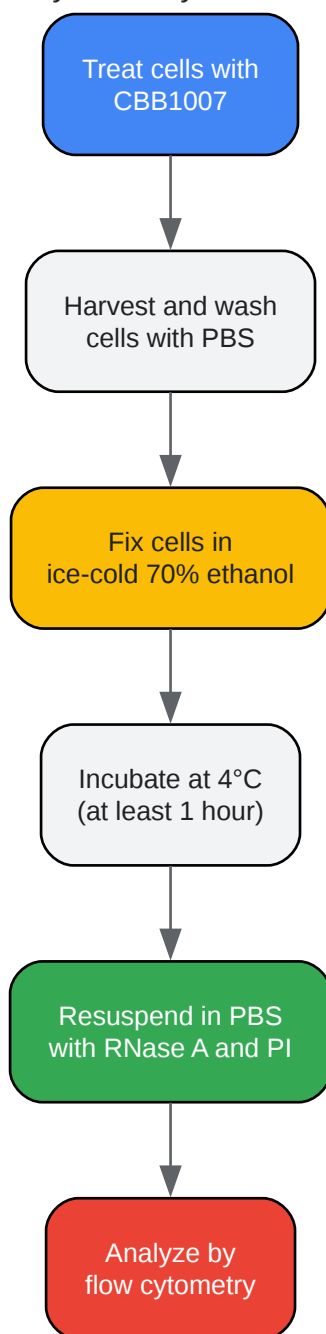
LSD1 Inhibition Pathway in Teratocarcinoma Cells



MTT Assay Workflow



Cell Cycle Analysis Workflow

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